Acepromazine maleate

Description

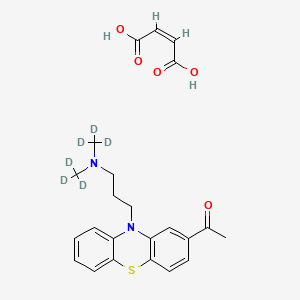

A phenothiazine that is used in the treatment of PSYCHOSES.

See also: Acepromazine (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRHOOHLUYHMGG-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-00-7 (Parent) | |

| Record name | Acepromazine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6047783 | |

| Record name | Acetopromazine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3598-37-6 | |

| Record name | Acepromazine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3598-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acepromazine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acepromazine maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetopromazine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acepromazine hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEPROMAZINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37862HP2OM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Acepromazine Maleate in Research Animals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of acepromazine maleate, a phenothiazine neuroleptic agent widely used in veterinary medicine as a tranquilizer and sedative for research animals. This document delves into the pharmacodynamics, pharmacokinetics, and physiological effects of acepromazine, presenting quantitative data in structured tables and detailing experimental protocols. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its multifaceted pharmacological profile.

Core Mechanism of Action: A Multi-Receptor Antagonist

This compound exerts its effects by acting as an antagonist at various postsynaptic receptors within the central nervous system (CNS) and peripherally.[1][2][3][4][5] Its primary mechanism involves the blockade of dopamine D2 receptors, leading to its characteristic tranquilizing and sedative effects.[2][3][5][6][7][8] However, its broad receptor-binding profile contributes to a range of additional physiological responses.

Acepromazine's actions include antagonism of:

-

Dopamine Receptors (D1, D2, D3, D4): Blockade of these receptors in the brain is the principal mechanism for its sedative and antiemetic properties.[1][2][5][7] This dopaminergic antagonism reduces spontaneous motor activity and diminishes the response to external stimuli.[5]

-

Alpha-1 Adrenergic Receptors: Antagonism of these receptors in vascular smooth muscle leads to vasodilation and a subsequent decrease in blood pressure (hypotension).[2][3][4][9][10][11] This is a significant cardiovascular effect of the drug.

-

Histamine H1 Receptors: Blockade of H1 receptors contributes to the sedative and antiemetic effects of acepromazine.[1][2][3]

-

Serotonin Receptors (5-HT1 and 5-HT2): Antagonism at these receptors may contribute to the anxiolytic and anti-aggressive properties of acepromazine, although it can also be associated with side effects like weight gain.[1][5]

-

Muscarinic (Cholinergic) M1/M2 Receptors: Acepromazine exhibits weak anticholinergic activity, which can lead to side effects such as dry mouth and decreased gastrointestinal motility.[1][2][3][4]

Signaling Pathway of Dopamine D2 Receptor Antagonism by Acepromazine

Caption: Dopamine D2 Receptor Antagonism by Acepromazine

Pharmacokinetics in Research Animals

The absorption, distribution, metabolism, and excretion of acepromazine can vary significantly between species. It is primarily metabolized by the liver and its metabolites are excreted in the urine.[3]

| Parameter | Dog | Horse | Reference(s) |

| Elimination Half-Life | 15.9 hours | ~3 hours (IV) | [3] |

| 2.5 hours (IV) | [4] | ||

| 5.16 ± 0.450 hours (IV) | [12][13] | ||

| 8.58 ± 2.23 hours (Oral) | [12][13] | ||

| 6.70 ± 2.62 hours (Sublingual) | [12][13] | ||

| Volume of Distribution | High | 6.6 L/kg | [3][14] |

| Metabolism | Hepatic oxidation | Hepatic oxidation | [3] |

| Primary Metabolite | Hydroxyethylpromazine sulfoxide | 2-(1-hydroxyethyl) promazine sulfoxide | [3][12][14] |

| Excretion | Urine | Urine | [3] |

| Protein Binding | High | >99% | [14][15] |

Physiological Effects in Research Animals

Acepromazine induces a range of physiological effects, with the most prominent being on the central nervous and cardiovascular systems.

Central Nervous System Effects

-

Sedation and Tranquilization: The primary therapeutic effect of acepromazine is dose-dependent sedation and tranquilization.[4][5][9][10] This is achieved through the depression of the central nervous system, leading to a calming effect and reduced spontaneous activity.[2][5]

-

Antiemetic Effects: Acepromazine is an effective antiemetic, which is attributed to its dopamine receptor blockade in the chemoreceptor trigger zone (CTZ) of the brain.[2][3][4][9]

-

Lack of Analgesia: It is crucial to note that acepromazine does not provide any analgesic effects.[4][9]

-

Potential for Extrapyramidal Side Effects: As a dopamine antagonist, acepromazine can, in rare cases, induce extrapyramidal signs such as tremors and dystonia.[3]

Cardiovascular Effects

The cardiovascular effects of acepromazine are primarily due to its blockade of alpha-1 adrenergic receptors.[2][3][4][9][10]

| Parameter | Effect in Dogs | Effect in Horses | Reference(s) |

| Mean Arterial Pressure (MAP) | Decrease | Decrease | [16][17][18][19][20] |

| Systemic Vascular Resistance (SVR) | Decrease | Not explicitly stated, but vasodilation is noted | [16][17][21] |

| Heart Rate | Variable; may decrease or remain unchanged | Unchanged | [9][18][20] |

| Cardiac Output | May decrease | Generally does not decrease | [4][16][17] |

| Packed Cell Volume (PCV) / Hematocrit | Dose-dependent decrease | Decrease up to 20% | [9][20] |

Respiratory Effects

Acepromazine can cause a dose-dependent depression of the respiratory rate.[7][22] However, in some cases, tidal volume may increase, resulting in minimal changes to blood gases.[23] Caution is advised in animals with pre-existing respiratory conditions.[22]

Experimental Protocols

Evaluation of Sedative Effects

A common method to quantify the sedative effects of acepromazine in research animals involves a scoring system based on posture and alertness.

Caption: Experimental Workflow for Sedation Scoring

Assessment of Cardiovascular Parameters

To evaluate the cardiovascular effects of acepromazine, a crossover experimental design is often employed.

Animals: Healthy adult research animals (e.g., dogs, horses) are typically used.[14][16][17][18][19][20][24][25]

Instrumentation: Animals are instrumented with catheters for the measurement of arterial blood pressure, and in some studies, thermodilution catheters for cardiac output measurement.[18][19]

Procedure:

-

Baseline Measurements: Cardiopulmonary parameters are measured before drug administration.[16][17][18][19]

-

Drug Administration: A specified dose of this compound is administered intravenously.[16][17][18][19][24]

-

Post-Administration Measurements: Cardiopulmonary parameters are recorded at predetermined intervals following drug administration.[16][17][18][19][24][25]

-

Washout Period: A washout period of at least one week is allowed before the animal is crossed over to a different treatment or control group.[16][17]

Caption: Crossover Design for Cardiovascular Assessment

Conclusion

This compound is a pharmacologically complex drug with a broad spectrum of activity, primarily driven by its potent dopamine D2 receptor antagonism. Its effects on the cardiovascular system, mediated by alpha-1 adrenergic blockade, are significant and require careful consideration in a research setting. Understanding its multifaceted mechanism of action, species-specific pharmacokinetics, and physiological effects is paramount for its safe and effective use in research animals. This guide provides a foundational understanding for researchers and scientists, enabling informed decisions in experimental design and animal welfare.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Acepromazine? [synapse.patsnap.com]

- 3. Acepromazine - Wikipedia [en.wikipedia.org]

- 4. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]

- 5. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acepromazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. acepromazine [drugcentral.org]

- 9. This compound for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]

- 10. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Pharmacokinetics, pharmacodynamics, and metabolism of acepromazine following intravenous, oral, and sublingual administration to exercised Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. madbarn.com [madbarn.com]

- 14. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 15. Acute Acepromazine Overdose: Clinical Effects and Toxicokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of acepromazine on the cardiovascular actions of dopamine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hemodynamic, respiratory and sedative effects of progressively increasing doses of acepromazine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacokinetics and pharmacodynamics of acepromazine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. What are the side effects of Acepromazine? [synapse.patsnap.com]

- 23. Effect of acepromazine or dexmedetomidine associated with methadone on anesthetic induction with propofol at a rate of 1 mg/kg/min in healthy dogs: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Echocardiographic evaluation of the cardiovascular effects of medetomidine, acepromazine and their combination in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. vrf.iranjournals.ir [vrf.iranjournals.ir]

Acepromazine Maleate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of acepromazine maleate, a phenothiazine derivative widely used in veterinary medicine as a sedative and tranquilizer.[1][2] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes complex biological and experimental processes to support research and development in the pharmaceutical and veterinary sciences.

Pharmacodynamics: The Molecular and Physiological Effects

Acepromazine exerts its effects by interacting with multiple neurotransmitter systems within the central nervous system (CNS).[3] Its primary action is the antagonism of dopamine D2 receptors, leading to sedation, muscle relaxation, and a reduction in spontaneous activity.[2][3] However, its pharmacological profile is complex, involving interactions with several other receptor types that contribute to its therapeutic and adverse effects.[1][4][5]

Mechanism of Action and Signaling Pathways

Acepromazine's sedative and tranquilizing properties are primarily attributed to its blockade of postsynaptic dopamine D2 receptors in the brain.[3] This action decreases dopaminergic activity, resulting in a calming effect.[3] Additionally, acepromazine is an antagonist at α1-adrenergic, histamine H1, serotonin 5-HT2A, and muscarinic acetylcholine receptors.[1][2][3][5]

-

Dopamine D2 Receptor Antagonism: Leads to sedation and antiemetic effects.[2][4]

-

Alpha-1 Adrenergic Receptor Antagonism: Causes vasodilation, which can lead to hypotension.[3][4]

-

Histamine H1 Receptor Antagonism: Contributes to sedative and antiemetic properties.[3]

-

Serotonin 5-HT2A Receptor Antagonism: May contribute to anxiolytic and anti-aggressive properties.[2]

-

Muscarinic Receptor Antagonism: Results in anticholinergic effects such as dry mouth and decreased gastrointestinal motility.[3]

Dose-Dependent Physiological Effects

The physiological effects of acepromazine are dose-dependent, though some studies suggest a ceiling effect for sedation at higher doses. The following table summarizes the observed pharmacodynamic effects in various laboratory animals.

Table 1: Summary of Acepromazine Pharmacodynamic Effects in Laboratory Animals

| Species | Dose | Route | Key Pharmacodynamic Effects | Reference |

| Dog | 10-100 µg/kg (cumulative) | IV | Decreased mean arterial pressure, stroke index, and arterial oxygen content. Mild to moderate sedation. No significant change in heart rate. | [6] |

| Dog | 0.025 - 0.1 mg/kg | IM | When combined with morphine, sedation quality improved compared to morphine alone, but increasing the acepromazine dose above 0.025 mg/kg did not further enhance sedation. | [7] |

| Dog | Low & High Doses | IV | EEG activity was not significantly altered. | [8] |

| Horse | 0.15 mg/kg | IV | Significant sedative effect. Decreased packed cell volume and blood pressure. Heart rate remained unchanged. | [9] |

| Horse | 0.09 mg/kg | IV, PO, SL | Sedation observed within 5 minutes (IV) or 15 minutes (PO, SL), with a duration of approximately 2 hours. Minimal changes in heart rate. | [10] |

| Rabbit | 0.5 mg/kg | IM | Produced significant effects on pulse, respiration, and body temperature, leading to sedation. | [11] |

| Camel | 0.1 mg/kg | IV | Rapid onset of mild to moderate sedation lasting for about 2 hours. Increased heart rate. | [12][13] |

| Mouse | 1-2 mg/kg | IP | Used as a sedative to reduce the amount of isoflurane needed for anesthesia during pupillary light reflex imaging. | [14] |

Experimental Protocol: Hemodynamic and Sedative Effects in Dogs

This protocol is based on a study investigating the dose-dependent hemodynamic and sedative effects of acepromazine in conscious dogs.[6]

-

Animals: Six healthy, adult, mixed-breed dogs (16.5 ± 5.0 kg).

-

Instrumentation: Dogs were instrumented with thermodilution and arterial catheters for hemodynamic and arterial blood gas evaluation.

-

Drug Administration: Acepromazine was administered intravenously in progressively increasing cumulative doses:

-

10 µg/kg (ACP10)

-

25 µg/kg (ACP25)

-

50 µg/kg (ACP50)

-

100 µg/kg (ACP100)

-

Each dose was given at 20-minute intervals.

-

-

Data Collection: Hemodynamic data and sedation scores were recorded at baseline and 20 minutes after each acepromazine dose.

-

Parameters Measured: Stroke index (SI), mean arterial pressure (MAP), arterial oxygen content (CaO2), cardiac index (CI), oxygen delivery index (DO2I), systemic vascular resistance index (SVRI), and heart rate. Sedation was scored based on a predefined scale.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The disposition of acepromazine varies considerably among species. It is generally characterized by rapid distribution and extensive metabolism.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of acepromazine in several laboratory animal species.

Table 2: Summary of Acepromazine Pharmacokinetic Parameters in Laboratory Animals

| Species | Dose | Route | Elimination Half-Life (t½) | Volume of Distribution (Vd) | Bioavailability (F) | Reference |

| Dog | 1.3-1.5 mg/kg | IV | 7.1 hours | - | - | [15] |

| Dog | 1.3-1.5 mg/kg | PO | 15.9 hours | - | ~20% | [15] |

| Horse | 0.3 mg/kg | IV | 184.8 minutes (~3.1 hours) | 6.6 L/kg | - | [9] |

| Horse | 0.09 mg/kg | IV | 5.16 ± 0.45 hours | - | - | [10] |

| Horse | 0.09 mg/kg | PO | 8.58 ± 2.23 hours | - | 55.1% | [10][16] |

| Horse | 0.09 mg/kg | SL | 6.70 ± 2.62 hours | - | - | [10] |

| Camel | 0.1 mg/kg | IV | Higher than horses | Higher than horses | - | [12] |

ADME Profile

-

Absorption: Oral bioavailability is relatively low in dogs (~20%) but higher in horses (~55%).[15][16] The drug is rapidly absorbed after oral administration in horses.[16]

-

Distribution: Acepromazine has a high volume of distribution, indicating extensive tissue uptake.[9] It is highly protein-bound (over 99% in horses).[9] Dogs with a mutation in the ABCB1 gene (MDR1) may have increased sensitivity due to altered distribution across the blood-brain barrier.[4][5]

-

Metabolism: The liver extensively metabolizes acepromazine.[5] In horses, the major urinary metabolite is 2-(1-hydroxyethyl) promazine sulfoxide (HEPS).[9][17] This metabolite is detectable in plasma and urine for a significantly longer period than the parent drug, making it a valuable forensic marker.[16][17]

-

Excretion: Metabolites are primarily excreted in the urine.[5][9] The parent drug, acepromazine, is quantifiable in plasma for only a few hours post-administration, while its metabolites can be detected for several days.[17]

Experimental Protocol: Pharmacokinetic Analysis in Horses

This protocol is based on a study investigating the pharmacokinetics of acepromazine following intravenous, oral, and sublingual administration in Thoroughbred horses.[10]

-

Animals: Fifteen exercised adult Thoroughbred horses.

-

Study Design: A crossover study design was likely employed, where each horse received all three treatments with a washout period in between.

-

Drug Administration: A single dose of 0.09 mg/kg acepromazine was administered via three different routes:

-

Intravenous (IV)

-

Oral (PO)

-

Sublingual (SL)

-

-

Sample Collection: Blood and urine samples were collected at time 0 (pre-administration) and at various time points for up to 72 hours post-administration.

-

Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to analyze the concentrations of acepromazine and its two major metabolites, 2-(1-hydroxyethyl) promazine and 2-(1-hydroxyethyl) promazine sulfoxide, in the collected samples.

-

Data Analysis: The concentration-time data was used to perform pharmacokinetic modeling and calculate key parameters such as elimination half-life.

Conclusion

This compound is a pharmacologically complex drug with significant sedative, antiemetic, and cardiovascular effects. Its pharmacokinetics and pharmacodynamics exhibit considerable interspecies variation. A thorough understanding of its dose-dependent effects, metabolic pathways, and pharmacokinetic parameters in different laboratory animal models is crucial for its safe and effective use in veterinary medicine and for the development of new chemical entities with similar mechanisms of action. The detailed protocols and summarized data within this guide serve as a foundational resource for researchers in this field.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Acepromazine? [synapse.patsnap.com]

- 4. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]

- 5. Acepromazine - Wikipedia [en.wikipedia.org]

- 6. Hemodynamic, respiratory and sedative effects of progressively increasing doses of acepromazine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. redalyc.org [redalyc.org]

- 8. researchgate.net [researchgate.net]

- 9. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 10. Pharmacokinetics, pharmacodynamics, and metabolism of acepromazine following intravenous, oral, and sublingual administration to exercised Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. readersinsight.net [readersinsight.net]

- 12. Frontiers | Pharmacokinetic, Clinical, and Myeloid Marker Responses to Acepromazine Sedation in Arabian Camels [frontiersin.org]

- 13. Pharmacokinetic, Clinical, and Myeloid Marker Responses to Acepromazine Sedation in Arabian Camels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acepromazine and Chlorpromazine as Pharmaceutical-grade Alternatives to Chlorprothixene for Pupillary Light Reflex Imaging in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [The pharmacokinetics and bioavailability of acepromazine in the plasma of dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Acepromazine pharmacokinetics: a forensic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Molecular Targets and Signaling Pathways of Acepromazine Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acepromazine maleate, a phenothiazine derivative, is a widely utilized neuroleptic agent in veterinary medicine, valued for its sedative, antiemetic, and anxiolytic properties. Its therapeutic effects are a consequence of its interaction with a multitude of central and peripheral nervous system receptors. This technical guide provides a comprehensive overview of the molecular targets of this compound and the intricate signaling pathways it modulates. The information presented herein is intended to support further research, drug development, and a deeper understanding of its pharmacological profile.

Molecular Targets of this compound

Acepromazine functions as a competitive antagonist at several G-protein coupled receptors (GPCRs). Its broad pharmacological profile stems from its affinity for dopamine, serotonin, alpha-adrenergic, histamine, and muscarinic receptors. The primary sedative and antipsychotic effects are attributed to its potent antagonism of dopamine D2 receptors.[1][2]

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of acepromazine for its various molecular targets is crucial for understanding its potency and potential for off-target effects. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors. Lower Ki values indicate a higher binding affinity.

Due to the limited availability of a complete binding profile for acepromazine in publicly accessible literature, the following table includes data for the structurally related and well-characterized phenothiazine antipsychotic, chlorpromazine, to provide a comparative and indicative pharmacological context. It is important to note that while structurally similar, variations in binding affinities between acepromazine and chlorpromazine are expected.

| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |

| Dopamine D1 | Chlorpromazine | 15 | Human | [3] |

| Dopamine D2 | Chlorpromazine | 3.5 | Human | [3] |

| Dopamine D3 | Chlorpromazine | 7.5 | Human | [3] |

| Dopamine D4 | Chlorpromazine | 5.5 | Human | [3] |

| Serotonin 5-HT2A | Chlorpromazine | 2.0 | Human | [4] |

| Alpha-1 Adrenergic | Olanzapine (for comparison) | 9 | - | [5] |

| Histamine H1 | Olanzapine (for comparison) | 19 | - | [5] |

| Muscarinic M1 | Olanzapine (for comparison) | 70 | - | [5] |

Note: The primary therapeutic effects of acepromazine are linked to its high affinity for the Dopamine D2 receptor.

Signaling Pathways Modulated by this compound

The antagonism of its target receptors by acepromazine disrupts the normal downstream signaling cascades initiated by the endogenous ligands. These pathways are predominantly mediated by heterotrimeric G-proteins.

Dopamine D2 Receptor (Gi/o-Coupled) Signaling Pathway

The primary mechanism of action for acepromazine's sedative and tranquilizing effects is the blockade of dopamine D2 receptors.[1][2] These receptors are coupled to inhibitory G-proteins (Gi/o).

-

Mechanism of Action: When dopamine binds to the D2 receptor, the associated Gi protein is activated, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7]

-

Effect of Acepromazine: By acting as an antagonist, acepromazine prevents dopamine from binding to the D2 receptor, thereby blocking the inhibition of adenylyl cyclase and maintaining higher levels of cAMP than would be present with dopamine agonism. This disruption of dopaminergic neurotransmission in key brain regions, such as the mesolimbic and mesocortical pathways, contributes to its neuroleptic effects.

References

Exploratory Studies of Acepromazine Maleate in Novel Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acepromazine maleate, a phenothiazine derivative, is a widely utilized sedative and tranquilizer in veterinary medicine. Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system, leading to a calming effect, muscle relaxation, and a reduction in spontaneous activity.[1] While its use in traditional companion animals and livestock is well-documented, there is a growing body of research exploring its application in a variety of novel animal models. This guide provides a comprehensive overview of these exploratory studies, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action

Acepromazine's pharmacological effects are primarily attributed to its blockade of dopamine D2 receptors.[2] This action disrupts dopaminergic transmission in the brain, leading to sedation. However, acepromazine also interacts with other receptor systems, contributing to its broad range of effects and potential side effects. These include:

-

Alpha-1 Adrenergic Receptor Blockade: Causes vasodilation, which can lead to hypotension.[3]

-

Serotonin Receptor Blockade: May contribute to its anxiolytic and anti-aggressive properties.

-

Histamine H1 Receptor Blockade: Underlies its antiemetic effects.

-

Muscarinic Receptor Blockade: Can lead to anticholinergic effects such as dry mouth and decreased gastrointestinal motility.

Signaling Pathways

The sedative and tranquilizing effects of acepromazine are initiated by its antagonism of the dopamine D2 receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the simplified signaling cascade.

Experimental Protocols and Data in Novel Animal Models

The following sections detail the experimental use of this compound in various novel animal models, with a focus on providing clear protocols and summarizing quantitative data in tabular format.

Reptiles

Exploratory studies in reptiles have investigated acepromazine primarily in combination with other anesthetic agents to facilitate handling and minor procedures.

A study evaluated the effects of acepromazine in combination with propofol in juvenile Giant Amazon turtles.[4]

Experimental Protocol:

-

Animals: Twenty healthy juvenile turtles (1.0-1.5 kg) were divided into two groups of ten.

-

Pre-anesthetic: All turtles received this compound (0.5 mg/kg) via intramuscular (IM) injection into the thoracic limb.

-

Anesthetic Induction: 15 minutes after acepromazine administration, propofol was administered intravenously (IV) into the cervical vertebral sinus. Group 1 received 5 mg/kg of propofol, and Group 2 received 10 mg/kg.

-

Monitoring: Anesthetic parameters, including locomotion, muscle relaxation, and response to pain stimuli, were assessed at various time points post-injection.[5]

Quantitative Data Summary:

| Parameter | Group 1 (Acepromazine + Propofol 5 mg/kg) | Group 2 (Acepromazine + Propofol 10 mg/kg) | Reference |

| Acepromazine Dose (IM) | 0.5 mg/kg | 0.5 mg/kg | [4] |

| Onset of Sedation | Not specified for acepromazine alone | Not specified for acepromazine alone | [4] |

| Heart Rate | Remained relatively stable | Significant decrease observed at 60, 120, and 180 minutes post-propofol | [6] |

| Muscle Relaxation | Good | Excellent | [6] |

| Anesthetic Recovery | Faster | Slower | [6] |

Research in Caspian Pond turtles has explored acepromazine as part of an anesthetic cocktail with ketamine.[7]

Experimental Protocol:

-

Animals: Eighteen healthy adult turtles were divided into three groups of six.

-

Anesthetic Combination: One group received a combination of ketamine (120 mg/kg) and acepromazine (1 mg/kg) administered intramuscularly.

-

Monitoring: The onset time of anesthesia and the recovery time were recorded.[8]

Quantitative Data Summary:

| Parameter | Ketamine-Acepromazine Combination | Reference |

| Acepromazine Dose (IM) | 1 mg/kg | [7] |

| Onset of Anesthesia (males) | 73.67 ± 5.23 min | [7] |

| Onset of Anesthesia (females) | 64.67 ± 2.72 min | [7] |

| Recovery Time (males) | 51.16 ± 4.37 min | [7] |

| Recovery Time (females) | Not significantly different from other groups | [7] |

Avian Species

The use of acepromazine in avian species is varied, with dosages and effects differing significantly across species.

Studies in domestic ducks have evaluated acepromazine alone and in combination with other agents for sedation and anesthesia.[9][10]

Experimental Protocol:

-

Animals: Healthy adult domestic ducks were used.

-

Administration: Acepromazine was administered intramuscularly into the pectoral muscle.

-

Monitoring: Heart rate, respiratory rate, and sedative effects were recorded.[11]

Quantitative Data Summary:

| Parameter | Acepromazine (2 mg/kg IM) | Reference |

| Onset of Sedation | 0.6 ± 0.2 min | [10] |

| Heart Rate | Significant decrease | [9] |

| Respiratory Rate | Non-significant changes | [11] |

| Analgesia | Onset: 3.50 ± 0.20 min, Duration: 8.33 ± 1.05 min | [11] |

Research in pigeons has explored the intranasal route for acepromazine administration.[12]

Experimental Protocol:

-

Animals: Thirty healthy adult domesticated pigeons were divided into three groups.

-

Administration: Two groups received acepromazine intranasally at doses of 0.5 mg/kg and 1 mg/kg.

-

Monitoring: Onset and duration of sedation, heart rate, and blood oxygen saturation were recorded.[12]

Quantitative Data Summary:

| Parameter | Acepromazine (0.5 mg/kg IN) | Acepromazine (1 mg/kg IN) | Reference |

| Onset of Sedation | Fast | Fast | [12] |

| Duration of Sedation | Shorter | Longer and adequate for procedures | [12] |

| Heart Rate | No significant difference from control | No significant difference from control | [12] |

| Blood Oxygen Saturation | No significant difference from control | No significant difference from control | [12] |

Acepromazine is used in ratites for chemical restraint, often as a premedicant.[13]

Experimental Protocol:

-

Animals: Ostriches, emus, and rheas.

-

Administration: Acepromazine is typically administered intramuscularly as an initial sedative.

-

Dosage: A common dose for ostriches is 0.25 mg/kg IM.[13]

Quantitative Data Summary:

| Species | Acepromazine Dose (IM) | Notes | Reference |

| Ostrich | 0.25 mg/kg | Initial sedative, followed by an anesthetic agent after ~20 minutes. | [13] |

| Cassowary | 0.63 mg/kg | In combination with etorphine. | [14] |

Exotic Mammals

Recent studies have begun to characterize the pharmacokinetics and clinical effects of acepromazine in camels.[1][15]

Experimental Protocol:

-

Animals: Healthy adult Arabian camels.

-

Administration: Acepromazine was administered intravenously at a dose of 0.1 mg/kg.

-

Monitoring: Sedation scores, heart rate, respiratory rate, body temperature, and pharmacokinetic parameters were measured.[1]

Quantitative Data Summary:

| Parameter | Acepromazine (0.1 mg/kg IV) | Reference |

| Onset of Sedation | Within 10 minutes | [1] |

| Duration of Sedation | Persistent low-medium sedation for 2 hours | [1] |

| Average Sedation Score | 1.2 ± 0.61 | [1] |

| Heart Rate | Increased | [15] |

| Respiratory Rate | Slight changes | [15] |

| Body Temperature | Gradual decrease | [1] |

| Elimination Half-life (t1/2β) | 9.4 hours | [1] |

Experimental Workflows and Logical Relationships

The following diagrams illustrate typical experimental workflows for studying the effects of acepromazine.

References

- 1. Pharmacokinetic, Clinical, and Myeloid Marker Responses to Acepromazine Sedation in Arabian Camels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]

- 3. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Anesthetic efficacy of ketamine–diazepam, ketamine–xylazine, and ketamine–acepromazine in Caspian Pond turtles (Mauremys caspica) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anesthetic efficacy of ketamine-diazepam, ketamine-xylazine, and ketamine-acepromazine in Caspian Pond turtles (Mauremys caspica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. poultrydvm.com [poultrydvm.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. مقاله Clinical Evaluation over Intranasal Administration of Acepromazine and Diazepam in Pigeons (Columba livia domestica) [civilica.com]

- 13. Management of Ratites - Exotic and Laboratory Animals - MSD Veterinary Manual [msdvetmanual.com]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Frontiers | Pharmacokinetic, Clinical, and Myeloid Marker Responses to Acepromazine Sedation in Arabian Camels [frontiersin.org]

An In-depth Technical Guide on the Neuroleptic Effects of Acepromazine Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroleptic effects of acepromazine maleate, a phenothiazine derivative widely used in veterinary medicine as a tranquilizer and sedative. This document delves into its core mechanism of action, receptor binding profile, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays used to characterize its neuroleptic properties are also provided.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary neuroleptic effects of this compound stem from its potent antagonism of dopamine D2 receptors in the central nervous system.[1][2][3][4] By blocking these receptors, particularly in the mesolimbic and mesocortical pathways, acepromazine reduces dopaminergic neurotransmission. This action is believed to be the foundation of its sedative, anti-anxiety, and antipsychotic-like properties.[1][2][4] The blockade of D2 receptors in the chemoreceptor trigger zone of the medulla oblongata also contributes to its antiemetic effects.[5]

Acepromazine's interaction with D2 receptors is a key determinant of its neuroleptic potency. The affinity of a compound for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

Multi-Receptor Binding Profile

Beyond its primary action at D2 receptors, acepromazine exhibits a broad pharmacological profile, acting as an antagonist at several other neurotransmitter receptors. This multi-receptor activity contributes to both its therapeutic effects and its side-effect profile.[1][3][6]

Table 1: Receptor Binding Affinities (Ki values) of Acepromazine and Comparative Antipsychotics (in nM)

| Receptor | Acepromazine (Ki, nM) | Chlorpromazine (Ki, nM) | Haloperidol (Ki, nM) |

| Dopamine D2 | Data not available | 1.2 | 1.5 |

| Serotonin 5-HT2A | Data not available | 3.2 | 50 |

| Alpha-1 Adrenergic | Data not available | 2.1 | 6.0 |

| Histamine H1 | Data not available | 1.0 | 500 |

| Muscarinic M1 | Data not available | 13 | 5000 |

Serotonin 5-HT2A Receptor Antagonism

Acepromazine also acts as an antagonist at serotonin 5-HT2A receptors.[6][7] This action may contribute to its anxiolytic and sedative effects and potentially mitigate some of the extrapyramidal side effects associated with potent D2 receptor blockade.[6]

Alpha-1 Adrenergic Receptor Antagonism

Blockade of alpha-1 adrenergic receptors is a prominent feature of acepromazine's pharmacology and is responsible for its vasodilatory and hypotensive effects.[1][2][8] This action can be a significant clinical consideration, particularly in hemodynamically unstable patients.

Histamine H1 Receptor Antagonism

Acepromazine's sedative and anti-allergic properties are, in part, due to its antagonism of histamine H1 receptors.[1][9]

Muscarinic Acetylcholine Receptor Antagonism

Acepromazine exhibits weaker antagonistic activity at muscarinic cholinergic receptors, which can lead to anticholinergic side effects such as dry mouth and urinary retention.[1]

Signaling Pathways

The antagonism of these G-protein coupled receptors by acepromazine initiates a cascade of intracellular signaling events.

Experimental Protocols

The following sections detail methodologies for key experiments used to characterize the neuroleptic effects of this compound.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol determines the binding affinity (Ki) of acepromazine for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

Workflow:

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing dopamine D2 receptors (e.g., rat striatum or transfected cell lines) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

-

Assay: In a multi-well plate, combine the membrane preparation, a fixed concentration of a D2 receptor radioligand (e.g., [³H]-spiperone), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the acepromazine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of acepromazine that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Release

This protocol measures the effect of acepromazine on extracellular dopamine levels in specific brain regions of freely moving animals.

Methodology:

-

Surgical Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized animal.

-

Perfusion: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish the basal dopamine concentration.

-

Drug Administration: Administer this compound (e.g., systemically or locally through the probe).

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

-

Analysis: Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot them over time to visualize the effect of acepromazine on dopamine release.

Conditioned Avoidance Response (CAR) Test

The CAR test is a behavioral assay used to screen for antipsychotic-like activity. It assesses the ability of a drug to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Logical Relationship:

Methodology:

-

Apparatus: Use a two-compartment shuttle box with a grid floor capable of delivering a mild electric shock.

-

Training: Place a rodent in one compartment. Present a conditioned stimulus (CS), such as a light or a tone, for a set duration (e.g., 10 seconds), followed by the presentation of an unconditioned stimulus (US), a mild foot shock, through the grid floor. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving to the other compartment during the US presentation (escape response). Repeat this for a set number of trials.

-

Testing: Administer this compound or a vehicle control to the trained animals. After a specified pretreatment time, place the animal back in the shuttle box and run a series of test trials.

-

Data Collection: Record the number of avoidance responses, escape responses, and failures to respond for each animal.

-

Data Analysis: Compare the performance of the acepromazine-treated group to the control group. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Conclusion

This compound exerts its primary neuroleptic effects through the antagonism of dopamine D2 receptors. However, its complex pharmacological profile, involving interactions with serotonergic, adrenergic, histaminergic, and muscarinic receptors, contributes to its overall clinical effects and potential side effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of the neuroleptic properties of acepromazine and other novel antipsychotic compounds. Further research to obtain specific quantitative binding data for acepromazine at all its relevant targets is warranted to provide a more complete understanding of its mechanism of action.

References

- 1. What is the mechanism of Acepromazine? [synapse.patsnap.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Acepromazine - Wikipedia [en.wikipedia.org]

- 4. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. SMPDB [smpdb.ca]

The Impact of Acepromazine Maleate on Baseline Physiological Parameters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acepromazine maleate, a phenothiazine derivative, is a widely utilized tranquilizer and sedative in veterinary medicine. Its primary mechanism of action involves the antagonism of dopamine D2 receptors and alpha-1 adrenergic receptors in the central nervous system, leading to a range of physiological effects.[1][2][3][4] This technical guide provides an in-depth analysis of the impact of this compound on baseline physiological parameters in various animal species. It summarizes quantitative data from multiple studies, outlines detailed experimental protocols for assessing these effects, and visually represents the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and veterinary pharmacology.

Introduction

This compound is a neuroleptic agent that induces sedation, muscle relaxation, and a reduction in spontaneous activity.[2] Beyond its tranquilizing effects, acepromazine exerts significant influence on the cardiovascular, respiratory, and thermoregulatory systems.[5] A thorough understanding of these effects is critical for its safe and effective clinical application, as well as for the development of novel sedatives and anesthetics. This guide will systematically explore the multifaceted physiological impact of this compound.

Mechanism of Action

Acepromazine's physiological effects are primarily attributable to its potent antagonism of two key receptor types:

-

Dopamine (D2) Receptors: By blocking D2 receptors in the brain, acepromazine produces its characteristic tranquilizing and antiemetic effects.[1][4] This dopaminergic blockade is central to its sedative properties.[4]

-

Alpha-1 Adrenergic Receptors: Antagonism of alpha-1 adrenergic receptors on vascular smooth muscle leads to vasodilation and a subsequent decrease in blood pressure (hypotension).[1][4] This is a prominent cardiovascular effect of the drug.

Additionally, acepromazine exhibits antihistaminic and anticholinergic properties, contributing to its overall physiological profile.[4][5]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Impact on Physiological Parameters

The administration of this compound induces consistent and dose-dependent alterations in several key physiological parameters.

Cardiovascular System

The most significant cardiovascular effect of acepromazine is hypotension, resulting from the blockade of alpha-1 adrenergic receptors.[1][5] This can be accompanied by changes in heart rate, which may vary depending on the species and individual physiological state. In some cases, a reflex tachycardia may be observed in response to the drop in blood pressure. However, bradycardia is also a possible outcome.[5] Studies in dogs have shown that acepromazine can decrease mean arterial pressure, stroke index, and cardiac index.[6][7]

| Parameter | Species | Dosage | Route | Change from Baseline | Reference |

| Mean Arterial Pressure | Dog | 10-100 µg/kg | IV | Significant Decrease (up to 17%) | [6] |

| Sheep | 0.05 mg/kg | IM | Decrease | ||

| Horse | 0.15 mg/kg | IV | Significant Decrease | ||

| Heart Rate | Dog | 10-100 µg/kg | IV | No Significant Change | [6] |

| Horse | 0.15 mg/kg | IV | Unchanged | [8] | |

| Chamois | Not Specified | IM | No Significant Difference | [9] | |

| Cardiac Output | Dog | 0.1 mg/kg | IV | Decrease | [7] |

| Stroke Index | Dog | 10-100 µg/kg | IV | Significant Decrease (up to 16%) | [6] |

Respiratory System

Acepromazine typically causes a dose-dependent decrease in respiratory rate.[5] However, in healthy animals, this effect is generally mild and not clinically significant at standard therapeutic doses. Arterial blood gas tensions and pH usually remain within the normal range.[8]

| Parameter | Species | Dosage | Route | Change from Baseline | Reference |

| Respiratory Rate | Dog | Not Specified | Not Specified | Decreased | [5] |

| Horse | Not Specified | Not Specified | Decreased | ||

| Arterial Blood Gas | Horse | 0.15 mg/kg | IV | No Noticeable Change |

Thermoregulation

Acepromazine can impair thermoregulatory ability, potentially leading to either hypothermia or hyperthermia.[5] This is due to its effects on the central nervous system and peripheral vasodilation, which can increase heat loss.

| Parameter | Species | Dosage | Route | Change from Baseline | Reference |

| Body Temperature | Chamois | Not Specified | IM | Lower and Stabilized Earlier | [9] |

Hematology

A notable effect of acepromazine is a dose-dependent decrease in hematocrit (packed cell volume).[5] This is thought to be due to the sequestration of red blood cells in the spleen. This effect can be significant, with decreases of up to 50% reported in horses.[5]

| Parameter | Species | Dosage | Route | Change from Baseline | Reference |

| Packed Cell Volume | Horse | 0.15 mg/kg | IV | Decrease (up to 20%) | [8] |

| Dog | Not Specified | Not Specified | Dose-dependent Decrease | [5] |

Experimental Protocols

The following provides a generalized, detailed methodology for assessing the impact of this compound on baseline physiological parameters in a canine model.

Animal Model and Housing

-

Species: Healthy adult Beagle dogs.

-

Number: A minimum of six animals per treatment group is recommended to achieve statistical power.

-

Health Status: All animals should undergo a thorough physical examination and be free from systemic disease prior to inclusion in the study.[10]

-

Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and provided with ad libitum access to food and water. A suitable acclimation period is necessary before the commencement of the study.

Instrumentation and Baseline Data Collection

-

Catheterization: Under light sedation, place a catheter in a peripheral artery (e.g., dorsal pedal) for direct blood pressure monitoring and arterial blood sampling. A thermodilution catheter can be placed for the measurement of cardiac output.[6]

-

Baseline Measurements: After a stabilization period, record baseline physiological parameters for a minimum of 20-30 minutes. These should include:

-

Heart Rate (beats/min)

-

Systolic, Diastolic, and Mean Arterial Pressure (mmHg)

-

Respiratory Rate (breaths/min)

-

Rectal Temperature (°C)

-

Arterial Blood Gases (PaO2, PaCO2) and pH

-

Cardiac Output (L/min)

-

Packed Cell Volume (%)

-

Drug Administration and Post-Treatment Monitoring

-

Drug Administration: Administer this compound intravenously at the desired dose(s). A control group should receive an equivalent volume of saline.

-

Continuous Monitoring: Continuously record cardiovascular parameters.

-

Timed Data Collection: Collect all physiological parameters at predetermined time points post-administration (e.g., 5, 15, 30, 60, 90, and 120 minutes).

-

Sedation Scoring: At each time point, assess the level of sedation using a validated scoring system.

Data Analysis

-

Transform raw data to percentages of the pre-acepromazine control values.

-

Utilize appropriate statistical tests, such as a one-way repeated-measures ANOVA, to compare data over time and between treatment groups.[11] A p-value of <0.05 is typically considered statistically significant.

Experimental Workflow Diagram

Caption: A typical experimental workflow for assessing physiological effects.

Conclusion

This compound exerts a predictable and significant impact on the baseline physiological parameters of animals. Its primary effects include a reduction in blood pressure, a decrease in respiratory rate, potential alterations in thermoregulation, and a decrease in hematocrit. These effects are a direct consequence of its antagonism of dopamine and alpha-1 adrenergic receptors. A thorough understanding of these physiological changes, quantified through rigorous experimental protocols, is essential for the safe and effective use of acepromazine in clinical and research settings. The data and methodologies presented in this guide provide a foundational resource for professionals in the field of veterinary pharmacology and drug development.

References

- 1. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]

- 2. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acepromazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 4. What is the mechanism of Acepromazine? [synapse.patsnap.com]

- 5. This compound for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]

- 6. Hemodynamic, respiratory and sedative effects of progressively increasing doses of acepromazine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardiorespiratory effects of this compound and buprenorphine hydrochloride in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of acepromazine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of acepromazine on the stress response in Southern chamois (Rupicapra pyrenaica) captured by means of drive-nets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

initial screening of acepromazine maleate for behavioral research

An In-depth Technical Guide to the Initial Screening of Acepromazine Maleate for Behavioral Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a phenothiazine derivative, is a neuroleptic agent widely utilized in veterinary medicine as a sedative and tranquilizer.[1][2] Its primary application is in the chemical restraint of animals and as a pre-anesthetic agent.[2] Understanding its behavioral effects is crucial for its safe and effective use in research settings. This guide provides a comprehensive overview of the initial screening protocols for this compound, focusing on its mechanism of action, behavioral assessment methodologies, and data interpretation.

The primary behavioral effects of acepromazine are attributed to its potent antagonism of post-synaptic D2 dopamine receptors.[1][3][4] It also interacts with a range of other receptor systems, including α1-adrenergic, histamine H1, and muscarinic acetylcholine receptors, contributing to its broad pharmacological profile.[1][4][5][6]

Mechanism of Action

Acepromazine's sedative and tranquilizing effects stem from its multi-receptor antagonist activity within the central nervous system.[4][6]

-

Dopamine D2 Receptor Antagonism: This is the principal mechanism for its neuroleptic effects.[1][3] By blocking D2 receptors in the brain, acepromazine reduces spontaneous motor activity and produces a calming effect.[4][7]

-

Alpha-1 Adrenergic Receptor Antagonism: This action leads to peripheral vasodilation, which can cause hypotension, a significant side effect.[4][5]

-

Histamine H1 Receptor Antagonism: Contributes to the sedative and antiemetic properties of the drug.[4][6]

-

Muscarinic Acetylcholine Receptor Antagonism: This leads to anticholinergic effects such as dry mouth and decreased gastrointestinal motility.[4][6]

The interplay of these receptor interactions defines the behavioral and physiological outcomes of acepromazine administration.

Experimental Protocols for Behavioral Screening

A typical initial screening of acepromazine involves a battery of tests to characterize its effects on sedation, anxiety, and motor coordination. Rodent models, such as mice and rats, are commonly used.

General Experimental Workflow

The workflow for behavioral screening ensures consistency and minimizes confounding variables.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-related behavior.[8][9][10]

-

Objective: To measure changes in horizontal movement, vertical movement (rearing), and exploratory behavior in a novel environment.

-

Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated tracking systems (e.g., infrared beams or video tracking). The arena is typically divided into a central and a peripheral zone.

-

Methodology:

-

Animals: Adult male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

-

Drug Administration: Acepromazine (e.g., 1-5 mg/kg) or a vehicle control is administered intraperitoneally (IP) 30-60 minutes prior to testing.[11]

-

Procedure: Each animal is placed in the center of the open field, and its activity is recorded for a set duration (e.g., 5-10 minutes).

-

Parameters Measured:

-

Total distance traveled.

-

Time spent in the center versus the periphery.

-

Number of entries into the center zone.

-

Rearing frequency (vertical activity).

-

Defecation boli (an indicator of emotionality).

-

-

Elevated Plus Maze (EPM)

The EPM is a widely validated test for assessing anxiety-like behavior in rodents.[8][9][12][13] Anxiolytic compounds typically increase exploration of the open arms.[14]

-

Objective: To evaluate anxiety by measuring the animal's tendency to explore open, elevated arms versus enclosed arms.

-

Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms of equal dimensions.

-

Methodology:

-

Animals: As per OFT.

-

Drug Administration: Similar dosing and timing as in the OFT.

-

Procedure: The animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes.

-

Parameters Measured:

-

Time spent in the open arms and closed arms.

-

Number of entries into the open and closed arms.

-

Total arm entries (as a measure of overall activity).

-

Ethological measures like head dips and stretched-attend postures.[13]

-

-

Light-Dark Box (LDB) Test

The LDB test also assesses anxiety-like behavior based on the innate aversion of rodents to brightly illuminated areas.[8][9][10]

-

Objective: To measure anxiety by quantifying the time spent in a brightly lit compartment versus a dark, enclosed one.

-

Apparatus: A two-compartment box with one compartment brightly illuminated and the other dark, connected by an opening.

-

Methodology:

-

Animals: As per OFT.

-

Drug Administration: Similar dosing and timing as in the OFT.

-

Procedure: The animal is placed in the light compartment, and its movement between the two compartments is recorded for a specified period (e.g., 5-10 minutes).

-

Parameters Measured:

-

Time spent in the light compartment.

-

Latency to first enter the dark compartment.

-

Number of transitions between compartments.

-

-

Data Presentation

The following tables summarize the expected quantitative outcomes from the initial behavioral screening of acepromazine in rodents. Dosages are illustrative and may require optimization based on species and strain.

Table 1: Effects of Acepromazine in the Open Field Test (OFT)

| Parameter | Vehicle Control (Expected) | Acepromazine (1-5 mg/kg IP) (Expected Effect) | Interpretation |

| Total Distance Traveled (cm) | High | ↓ (Significant Decrease) | Sedation, decreased locomotor activity. |

| Time in Center Zone (s) | Moderate | ↔ or ↓ | Lack of anxiolytic effect or general sedation masking exploration. |

| Center Zone Entries | Moderate | ↓ | Reduced exploratory behavior. |

| Rearing Frequency | High | ↓ (Significant Decrease) | Sedation, reduced exploratory behavior. |

Table 2: Effects of Acepromazine in the Elevated Plus Maze (EPM)

| Parameter | Vehicle Control (Expected) | Acepromazine (1-5 mg/kg IP) (Expected Effect) | Interpretation |

| % Time in Open Arms | Low (~10-20%) | ↔ or ↓ | Not a primary anxiolytic; sedation may reduce overall exploration. |

| % Open Arm Entries | Low (~20-30%) | ↔ or ↓ | Reduced exploratory drive due to sedation. |

| Total Arm Entries | High | ↓ (Significant Decrease) | General decrease in locomotor activity. |

Table 3: Effects of Acepromazine in the Light-Dark Box (LDB) Test

| Parameter | Vehicle Control (Expected) | Acepromazine (1-5 mg/kg IP) (Expected Effect) | Interpretation |

| Time in Light Compartment (s) | Low | ↔ or ↓ | Lack of anxiolytic effect. |

| Transitions | High | ↓ (Significant Decrease) | Reduced locomotor and exploratory activity. |

Pharmacokinetics and Considerations

The pharmacokinetic profile of acepromazine influences the design of behavioral studies. It is metabolized by the liver and has a relatively long duration of action, typically 4 to 8 hours.[15][16] The elimination half-life can vary significantly between species, being approximately 3 hours in horses and potentially longer in canines.[1] These factors must be considered when determining dosing intervals and study durations.

Adverse effects can include hypotension, particularly at higher doses, due to its alpha-1 adrenergic antagonism.[2][5] Paradoxical reactions, such as excitement or aggression, have been reported, though they are less common.[2][5]

Conclusion

The initial behavioral screening of this compound in rodent models primarily characterizes it as a potent sedative, significantly reducing locomotor and exploratory activity. Standard behavioral tests like the OFT, EPM, and LDB will consistently show a decrease in overall movement. While it is used to calm anxious animals, these screening models may not demonstrate a classic anxiolytic profile (e.g., increased exploration of aversive zones) due to the overwhelming sedative effects. Researchers should be mindful of its complex pharmacology, including its cardiovascular effects and potential for paradoxical reactions, when designing and interpreting behavioral studies. This guide provides a foundational framework for conducting a thorough and well-controlled initial screening of acepromazine for behavioral research.

References

- 1. Acepromazine - Wikipedia [en.wikipedia.org]

- 2. Acepromazine | VCA Animal Hospitals [vcahospitals.com]

- 3. Acepromazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 4. What is the mechanism of Acepromazine? [synapse.patsnap.com]

- 5. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. jetir.org [jetir.org]

- 9. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]

- 12. Screening of Anxiolytics | PPTX [slideshare.net]

- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assets.ctfassets.net [assets.ctfassets.net]

- 16. Veterinary Partner - VIN [veterinarypartner.vin.com]

In-Depth Technical Guide: The Effects of Acepromazine Maleate on the Central Nervous System in Rodents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acepromazine maleate, a phenothiazine derivative, is a neuroleptic agent widely utilized in veterinary medicine for its sedative and tranquilizing properties. Its effects on the central nervous system (CNS) are complex, stemming from its interaction with a variety of neurotransmitter systems. This technical guide provides a comprehensive overview of the CNS effects of acepromazine in rodents, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and neuroscience.

Introduction

Acepromazine exerts its primary influence on the CNS by acting as an antagonist at multiple receptor sites, leading to a range of behavioral and physiological effects.[1][2][3][4] Its clinical utility as a sedative and pre-anesthetic agent is well-established; however, a detailed understanding of its dose-dependent effects on specific CNS functions in rodent models is crucial for preclinical research and development. This guide synthesizes available data on acepromazine's impact on locomotor activity, anxiety-like behaviors, and extrapyramidal symptoms, and delves into its neurochemical sequelae.

Mechanism of Action and Signaling Pathways

Acepromazine's broad spectrum of effects is a direct consequence of its ability to block several key neurotransmitter receptors in the CNS.[1][2][4] The primary mechanism involves the antagonism of dopamine receptors, particularly the D2 subtype, which is central to its sedative and antipsychotic-like properties.[4] Additionally, its interaction with serotonin, histamine, adrenergic, and muscarinic receptors contributes to its overall pharmacological profile.[1][2]

Dopaminergic System

Acepromazine is a potent antagonist of dopamine receptors (D1, D2, D3, and D4).[1][2] Blockade of D2 receptors in the mesolimbic and nigrostriatal pathways is believed to be the principal mechanism underlying its sedative and motor-depressant effects.

Serotonergic System

Acepromazine also exhibits antagonistic activity at serotonin 5-HT1 and 5-HT2 receptors.[1][2] This interaction may contribute to its anxiolytic and anti-aggressive properties, while also potentially mitigating some of the extrapyramidal side effects associated with potent D2 blockade.

Behavioral Effects in Rodents

Sedation and Locomotor Activity

Acepromazine induces a dose-dependent decrease in spontaneous locomotor activity in rodents. This sedative effect is a hallmark of its CNS depressant action.

Table 1: Effects of Acepromazine on Sedation and Anesthesia in Rodents

| Species | Dose (mg/kg) | Route | Observation | Outcome | Reference |

| Mouse | 5 | i.p. | Recovery from anesthesia | Prolonged recovery; minimal to no full recovery within 60 min | [5] |

| Mouse | 2-3 | i.p. | Anesthetic cocktail component | Extends anesthesia time when combined with ketamine/xylazine | [6] |

| Rat | 0.5-3 | i.p. | Anesthetic cocktail component | Extends anesthesia time when combined with ketamine/xylazine | [6] |

| Rat | 0.75 | i.p. | Anesthetic cocktail component | Used in combination with ketamine and xylazine | [7] |

Experimental Protocol: Open Field Test

The open field test is a common method to assess general locomotor activity and exploratory behavior in rodents.

-

Apparatus: A square arena (e.g., 40x40x30 cm) with the floor divided into equal squares. The arena is typically made of a non-porous material for easy cleaning.

-

Procedure:

-

Acclimate the animals to the testing room for at least 30 minutes prior to the experiment.

-

Administer acepromazine or vehicle at the desired dose and route.

-

Place the animal in the center of the open field arena.

-

Record the animal's activity for a set period (e.g., 10-30 minutes) using an automated tracking system or by manual observation.

-

Parameters measured include total distance traveled, number of line crossings, and time spent in the center versus the periphery of the arena.

-

-

Data Analysis: Compare the activity parameters between the acepromazine-treated and control groups using appropriate statistical tests.

Anxiety-Like Behavior

The impact of acepromazine on anxiety-like behavior in rodents is complex and may be dose-dependent. While it is used for its calming effects, some evidence suggests it may not be a pure anxiolytic and can sometimes exacerbate anxiety.[8] Standard behavioral assays are used to evaluate these effects.

Experimental Protocol: Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly lit areas.

-

Apparatus: A two-compartment box with a smaller, dark compartment and a larger, illuminated compartment, connected by an opening.

-

Procedure:

-

Acclimate the animal to the testing room.

-

Administer acepromazine or vehicle.

-

Place the animal in the center of the light compartment, facing away from the opening.

-

Allow the animal to explore the apparatus for a set time (e.g., 5-10 minutes).

-

Record the time spent in each compartment, the latency to enter the dark compartment, and the number of transitions between compartments.

-

-

Data Analysis: Anxiolytic-like effects are indicated by an increase in the time spent in the light compartment and the number of transitions.

Catalepsy

Catalepsy, a state of motor immobility and waxy flexibility, is a well-documented extrapyramidal side effect of dopamine D2 receptor antagonists.

Table 2: Effects of Haloperidol (a comparator D2 antagonist) on Catalepsy in Rats

| Drug | Dose (mg/kg) | Route | Observation | Outcome | Reference |

| Haloperidol | 1 and 2 | i.p. | Latency to descend from a bar | Significantly increased time on the bar compared to vehicle | [9] |

Experimental Protocol: Bar Test for Catalepsy

-

Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm) above a flat surface.

-

Procedure:

-

Administer acepromazine or a positive control (e.g., haloperidol) at various doses.

-

At set time points after injection, gently place the animal's forepaws on the bar.

-

Measure the latency for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis: A dose-dependent increase in the latency to descend is indicative of a cataleptic effect.

Neurochemical Effects in Rodents

Acepromazine's antagonism of various receptors leads to downstream changes in neurotransmitter levels and metabolism in different brain regions.

Dopamine Metabolism

By blocking dopamine receptors, acepromazine can lead to a compensatory increase in dopamine turnover, reflected by changes in the levels of its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

Experimental Protocol: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

-

Procedure:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or prefrontal cortex).

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to a perfusion pump and collect baseline dialysate samples.

-

Administer acepromazine and continue to collect samples at regular intervals.

-

Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis: Express neurotransmitter levels as a percentage of the baseline and compare changes over time between treated and control groups.